

4-(Bromomethyl)-4'-fluoro-1,1'-biphenyl safety and hazards

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(Bromomethyl)-4'-fluoro-1,1'-biphenyl

Cat. No.: B185652

[Get Quote](#)

An In-depth Technical Guide to the Safe Handling of **4-(Bromomethyl)-4'-fluoro-1,1'-biphenyl** for Research and Development

This guide provides a comprehensive overview of the safety considerations and handling protocols for **4-(Bromomethyl)-4'-fluoro-1,1'-biphenyl**. It is intended for researchers, chemists, and drug development professionals who may work with this compound. The information herein is synthesized from established safety data sheets and chemical databases to ensure a high standard of accuracy and practical utility.

Understanding the Hazard Profile

4-(Bromomethyl)-4'-fluoro-1,1'-biphenyl is a bifunctional organic compound used in scientific research and as a building block in the synthesis of more complex molecules.^[1] Its chemical structure, featuring a reactive bromomethyl group on a biphenyl scaffold, dictates its hazard profile. The primary concerns are its corrosive nature, toxicity upon ingestion, and environmental hazards.

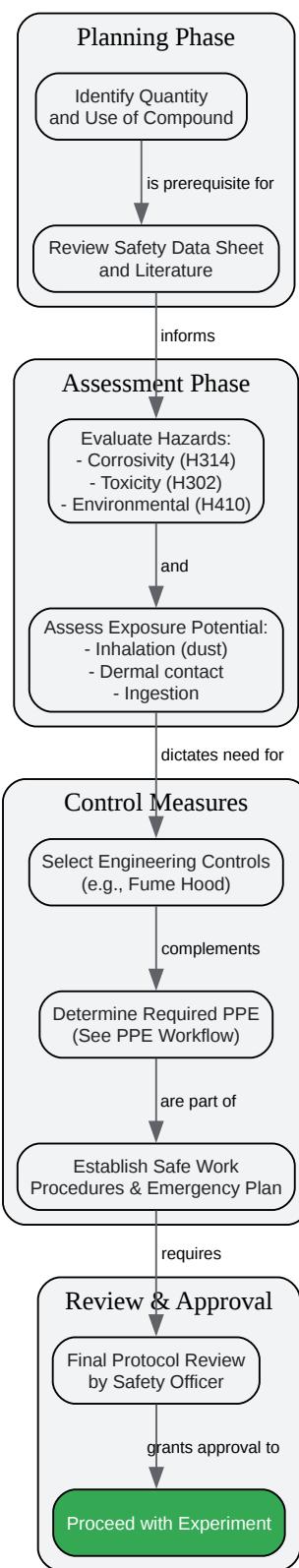
The reactivity of the benzylic bromide functional group is the root cause of many of the compound's hazards. This group can act as an alkylating agent, meaning it can react with various nucleophiles, including biological macromolecules like DNA and proteins. This reactivity is responsible for its corrosive and irritant properties.

GHS Classification and Hazard Statements

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating the hazards of chemical products. **4-(Bromomethyl)-4'-fluoro-1,1'-biphenyl** is classified as follows:

Hazard Class	Category	Hazard Statement
Acute Toxicity, Oral	Category 4	H302: Harmful if swallowed.[1] [2]
Skin Corrosion/Irritation	Category 1	H314: Causes severe skin burns and eye damage.
Serious Eye Damage/Irritation	Category 1	H318: Causes serious eye damage.[1][2]
Aquatic Hazard (Acute)	Category 1	H400: Very toxic to aquatic life. [3]
Aquatic Hazard (Chronic)	Category 1	H410: Very toxic to aquatic life with long lasting effects.[1]

The assigned Signal Word is "Danger".[[1](#)][[2](#)][[4](#)]


Physicochemical Properties

A clear understanding of the compound's physical properties is essential for safe handling and storage.

Property	Value
Molecular Formula	C13H10BrF[5]
Molecular Weight	265.12 g/mol [5]
Appearance	Light yellow to off-white solid/powder[4]
Melting Point	83 - 86 °C[4]
Storage Temperature	2-8°C, under an inert atmosphere[6]

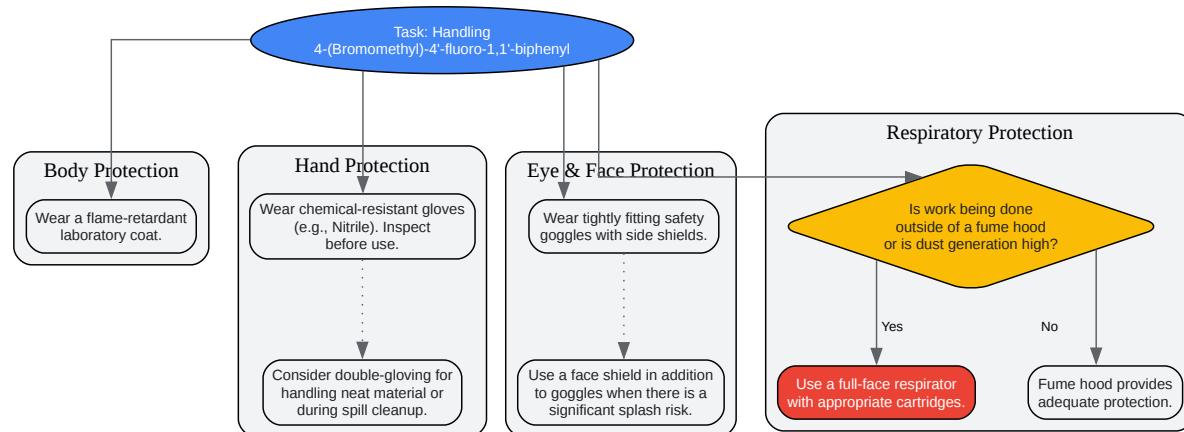
Risk Assessment and Control

A thorough risk assessment should be conducted before any new experimental protocol involving this compound is initiated. The following diagram outlines a logical workflow for this assessment.

[Click to download full resolution via product page](#)

*Risk assessment workflow for handling **4-(Bromomethyl)-4'-fluoro-1,1'-biphenyl**.*

Safe Handling and Storage Protocols


Adherence to strict protocols is non-negotiable to minimize exposure and ensure a safe laboratory environment.

Engineering Controls

- Ventilation: All manipulations of the solid compound or its solutions must be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[4][7]
- Closed Systems: For larger scale reactions, the use of a closed system is recommended to minimize the release of the substance.[4][6]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the final barrier between the researcher and the chemical. The following diagram illustrates the decision-making process for PPE selection.

[Click to download full resolution via product page](#)

Decision workflow for selecting appropriate Personal Protective Equipment (PPE).

Protocol for Weighing and Handling the Solid

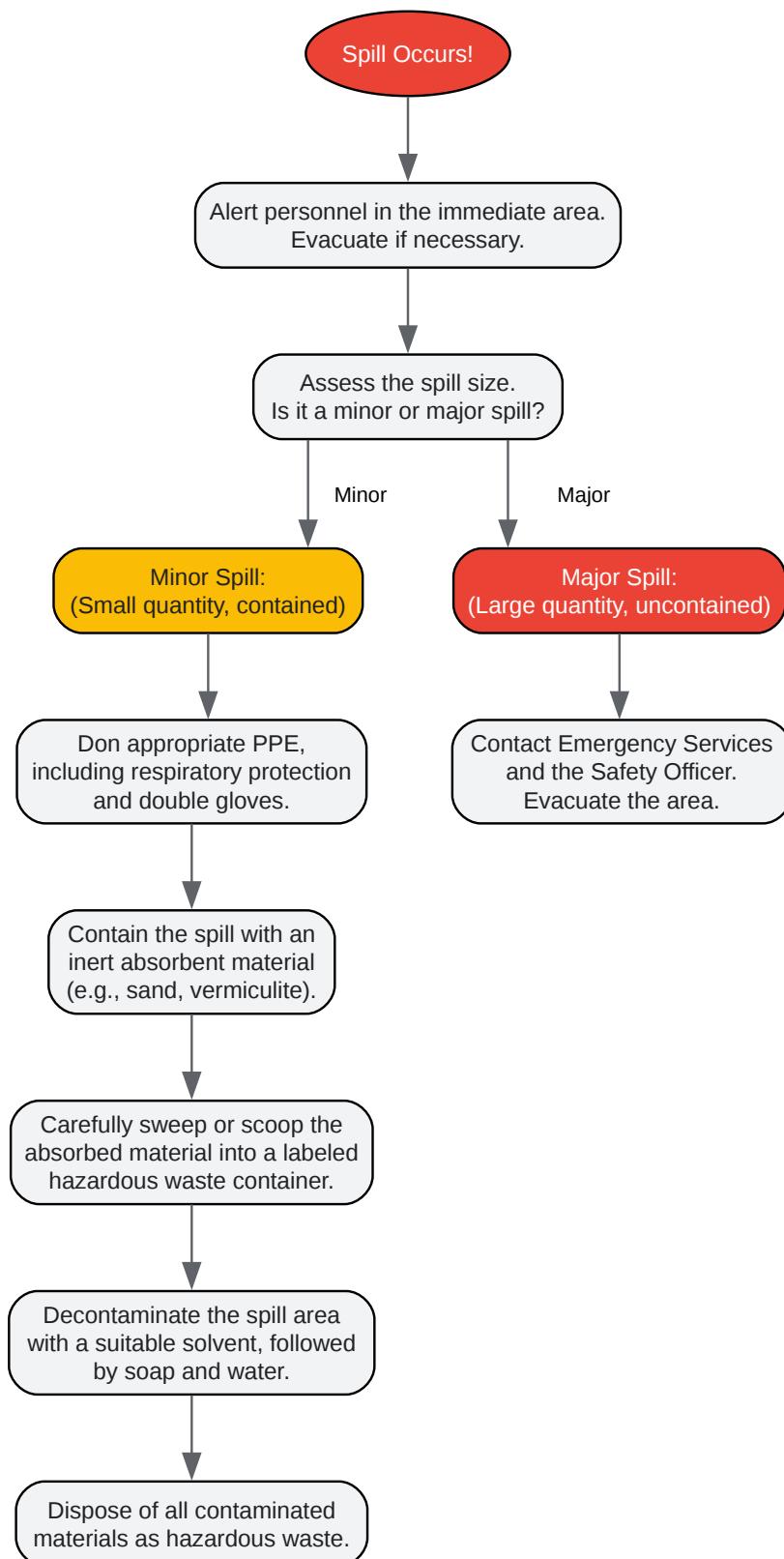
- Preparation: Don all required PPE as determined by your risk assessment. Ensure the chemical fume hood is functioning correctly.
- Staging: Place a weigh boat, spatula, and the compound's container inside the fume hood.
- Dispensing: Carefully open the container. Avoid creating dust. Use a clean spatula to transfer the desired amount of solid to the weigh boat.
- Closure: Securely close the main container immediately after dispensing.
- Cleanup: Gently wipe down the spatula and any minor dust particles on the work surface with a solvent-dampened cloth (e.g., ethanol or isopropanol). Dispose of the cloth as hazardous waste.
- Transfer: Carefully transfer the weighed solid to your reaction vessel within the fume hood.

Storage Conditions

- Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1][4]
- The recommended storage temperature is between 2-8°C.
- Keep away from incompatible materials such as strong oxidizing agents and strong bases.[4]
- Store locked up in a designated area for hazardous chemicals.[4][8]

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.


Personal Exposure

- Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][4]

- Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[[1](#)]
[[4](#)]
- Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If the victim is not breathing, give artificial respiration. Seek immediate medical attention.[[1](#)][[4](#)]
- Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[[1](#)][[4](#)]

Spill Response

The following workflow should be followed in the event of a spill.

[Click to download full resolution via product page](#)*Workflow for responding to a spill of 4-(Bromomethyl)-4'-fluoro-1,1'-biphenyl.*

Waste Disposal

All waste materials, including empty containers, contaminated PPE, and spill cleanup debris, must be disposed of as hazardous waste.[\[1\]](#)[\[4\]](#) Follow all local, state, and federal regulations for hazardous waste disposal. Do not allow the chemical to enter drains or the environment.[\[1\]](#)
[\[6\]](#)

Conclusion

4-(Bromomethyl)-4'-fluoro-1,1'-biphenyl is a valuable research chemical with significant hazards. Its corrosive and toxic properties demand rigorous adherence to safety protocols. By understanding its chemical reactivity, implementing robust engineering controls, utilizing appropriate personal protective equipment, and being prepared for emergencies, researchers can handle this compound safely and effectively. A culture of safety, underscored by thorough risk assessment and procedural discipline, is paramount.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [echemi.com](#) [echemi.com]
- 2. [1,1'-Biphenyl, 4-\(bromomethyl\)- | C13H11Br | CID 257716 - PubChem](#) [pubchem.ncbi.nlm.nih.gov]
- 3. [pubchem.ncbi.nlm.nih.gov](#) [pubchem.ncbi.nlm.nih.gov]
- 4. [fishersci.com](#) [fishersci.com]
- 5. [chemuniverse.com](#) [chemuniverse.com]
- 6. [fishersci.com](#) [fishersci.com]
- 7. [cleanchemlab.com](#) [cleanchemlab.com]
- 8. [sds.fluorochem.co.uk](#) [sds.fluorochem.co.uk]
- To cite this document: BenchChem. [4-(Bromomethyl)-4'-fluoro-1,1'-biphenyl safety and hazards]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b185652#4-bromomethyl-4-fluoro-1-1-biphenyl-safety-and-hazards>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com